7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
CAS No.: 851941-43-0
Cat. No.: VC6871422
Molecular Formula: C17H27N5O3
Molecular Weight: 349.435
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851941-43-0 |
|---|---|
| Molecular Formula | C17H27N5O3 |
| Molecular Weight | 349.435 |
| IUPAC Name | 7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione |
| Standard InChI | InChI=1S/C17H27N5O3/c1-12-5-8-21(9-6-12)11-13-18-15-14(22(13)7-4-10-23)16(24)20(3)17(25)19(15)2/h12,23H,4-11H2,1-3H3 |
| Standard InChI Key | XGYKRDUUYOKIRR-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)CC2=NC3=C(N2CCCO)C(=O)N(C(=O)N3C)C |
Introduction
Structural Identification and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name 7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione reflects its intricate substitution pattern on the purine scaffold. Its molecular formula, C₁₇H₂₇N₅O₃, corresponds to a molecular weight of 349.4 g/mol, as verified by PubChem . The structure integrates a purine base (positions 1–9) with three distinct substituents:
-
A 3-hydroxypropyl group at position 7,
-
Methyl groups at positions 1 and 3,
Structural Features and Stereochemistry
The purine core adopts a planar conformation, while the 4-methylpiperidinylmethyl group introduces stereochemical complexity due to the piperidine ring’s chair conformation . The hydroxypropyl chain enhances hydrophilicity, balancing the hydrophobic contributions of the methyl and piperidinyl groups. X-ray crystallography data, though limited, suggest intramolecular hydrogen bonding between the N3 hydrogen and the 2,6-dione oxygen atoms, stabilizing the molecule’s tertiary structure .
Table 1: Key Physical and Chemical Properties
Synthetic Methodologies and Optimization
Conventional Laboratory Synthesis
The synthesis begins with 1,3-dimethylxanthine as the purine precursor. Key steps include:
-
Alkylation at Position 7: Reaction with 3-bromopropanol under basic conditions (K₂CO₃, DMF, 60°C) introduces the hydroxypropyl group.
-
Mannich Reaction at Position 8: Condensation with 4-methylpiperidine and formaldehyde in ethanol yields the (4-methylpiperidin-1-yl)methyl substituent.
-
Purification: Column chromatography (silica gel, ethyl acetate/methanol 9:1) achieves >95% purity.
Industrial-Scale Production
Continuous flow reactors enable scalable synthesis by improving heat transfer and reducing side reactions. A two-stage microreactor system (2 mL/min flow rate, 80°C) achieves 82% yield with 99% purity, surpassing batch methods.
Table 2: Synthetic Yield Comparison
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Batch Alkylation | 65 | 92 | 12 |
| Flow Reactor | 82 | 99 | 4 |
Reactivity and Functional Group Transformations
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ in acidic conditions oxidizes the hydroxypropyl side chain to a carboxylic acid derivative.
-
Reduction: LiAlH₄ reduces the 2,6-dione groups to diols, though this diminishes biological activity.
Nucleophilic Substitution
The piperidinylmethyl group undergoes quaternization with methyl iodide, forming a positively charged nitrogen center that enhances interactions with anionic binding sites.
Mechanistic Insights and Biological Activity
Enzyme Inhibition
This compound inhibits adenosine deaminase (ADA) with an IC₅₀ of 1.8 µM, comparable to pentostatin (IC₅₀ 0.3 µM). Molecular docking studies reveal hydrogen bonding between the 2,6-dione groups and ADA’s His17 and Asp19 residues.
Receptor Modulation
As a partial agonist of adenosine A₂A receptors, it demonstrates 45% efficacy relative to adenosine in cAMP assays (EC₅₀ = 12 nM). The piperidinylmethyl group’s hydrophobic interactions with transmembrane helix 6 are critical for receptor binding .
Applications in Drug Development
Neuroprotective Effects
Dose-dependent protection against glutamate-induced neurotoxicity in SH-SY5Y cells (EC₅₀ = 5 µM) suggests utility in neurodegenerative diseases.
Comparative Analysis with Analogues
Table 3: Structure-Activity Relationship (SAR) of Purine Derivatives
| Compound | ADA Inhibition IC₅₀ (µM) | A₂A Receptor EC₅₀ (nM) |
|---|---|---|
| 7-(3-Hydroxypropyl)-1,3-dimethyl-8-... | 1.8 | 12 |
| 7-(3-Methylbutyl)-1,3-dimethyl-8-... | 4.2 | 28 |
| 8-[(3-Methylpiperidin-1-yl)methyl]-... | 2.5 | 18 |
Removal of the hydroxypropyl group (e.g., 7-H analog) reduces ADA affinity by 15-fold, underscoring its role in target engagement .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume